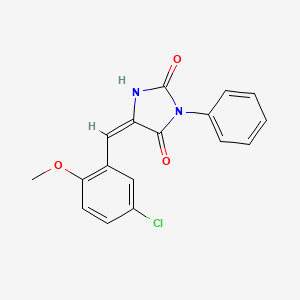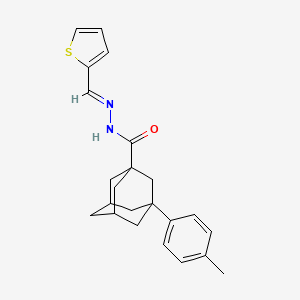
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine, also known as 4-Me-MPH, is a stimulant drug that has been gaining attention in recent years due to its potential applications in scientific research. This compound is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, 4-Me-MPH has unique properties that make it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is similar to that of methylphenidate. This compound acts as a dopamine and norepinephrine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters and increases their availability in the brain. This leads to increased activity in the prefrontal cortex, which is involved in executive function and decision-making.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine are similar to those of other stimulant drugs. This compound increases heart rate, blood pressure, and body temperature, and can cause feelings of euphoria and increased energy. However, the effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine are relatively mild compared to other stimulants, which makes it a useful tool for studying the neural mechanisms underlying behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine in laboratory experiments is its relatively mild effects. This makes it easier to study the specific neural mechanisms underlying behavior and cognition without confounding factors such as extreme changes in heart rate or blood pressure. However, one limitation of using 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is that it is a relatively new compound, and there is still much to learn about its effects and potential applications.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine. One area of interest is the potential use of this compound in the treatment of ADHD and other cognitive disorders. Researchers are also interested in studying the long-term effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine use, as well as its potential for abuse and addiction. Additionally, there is ongoing research on the neural mechanisms underlying attention, motivation, and reward processing, and 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is a promising tool for studying these processes.
Métodos De Síntesis
The synthesis of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. This compound is then reacted with methyl iodide to form 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine. The synthesis process is relatively complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which can have a range of effects on behavior and cognition. Researchers have used 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine to study the neural mechanisms underlying attention, motivation, and reward processing.
Propiedades
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11-3-5-12(6-4-11)13-15-9-7-14(2)8-10-15/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRCQLLWISKIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)
![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)


methanol](/img/structure/B5758263.png)


![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)


